molecular formula C11H11N3 B8547722 5-o-Tolyl-pyridazin-4-ylamine

5-o-Tolyl-pyridazin-4-ylamine

Cat. No.: B8547722
M. Wt: 185.22 g/mol
InChI Key: JSJWGDCSDIHPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-o-Tolyl-pyridazin-4-ylamine is a heterocyclic compound featuring a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted with an o-tolyl group (a methyl-substituted phenyl ring at the ortho position) and an amine group at the 4-position.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

5-(2-methylphenyl)pyridazin-4-amine

InChI

InChI=1S/C11H11N3/c1-8-4-2-3-5-9(8)10-6-13-14-7-11(10)12/h2-7H,1H3,(H2,12,13)

InChI Key

JSJWGDCSDIHPMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CN=NC=C2N

Origin of Product

United States

Comparison with Similar Compounds

5-p-Tolylpyrimidin-2-ylamine ()

  • Core Structure : Pyrimidine (two nitrogen atoms at positions 1 and 3) vs. pyridazine (two adjacent nitrogens at positions 1 and 2).
  • Substituents : A para-methylphenyl (p-tolyl) group at position 5 and an amine at position 2.
  • Pyrimidine cores are more electron-deficient than pyridazines, influencing binding affinity in biological targets .

5-Iodopyridin-3-ylamine ()

  • Core Structure : Pyridine (one nitrogen) vs. pyridazine.
  • Substituents : Iodo group at position 5 and amine at position 3.
  • Impact : The iodine atom introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in o-tolyl. This alters redox behavior and cross-coupling reactivity (e.g., in Suzuki-Miyaura reactions) .

Heterocyclic Core Modifications

Pyrazolo[3,4-d]pyrimidin-4-yl Hydrazine Derivatives ()

  • Core Structure : Fused pyrazole-pyrimidine systems (e.g., compound 3 in ).
  • Functional Groups : Hydrazine moieties at position 4.
  • Impact : The fused ring system increases rigidity and planarity, improving intercalation with DNA or proteins. However, the hydrazine group may introduce instability under acidic conditions compared to the amine in 5-o-Tolyl-pyridazin-4-ylamine .

Data Table: Comparative Properties of Selected Compounds

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties
5-o-Tolyl-pyridazin-4-ylamine Pyridazine o-Tolyl (C₆H₄CH₃), NH₂ ~215.25* High steric hindrance, moderate solubility
5-p-Tolylpyrimidin-2-ylamine Pyrimidine p-Tolyl (C₆H₄CH₃), NH₂ ~200.23* Enhanced solubility, electron-deficient core
5-Iodopyridin-3-ylamine Pyridine I, NH₂ ~220.03 Electron-withdrawing, cross-coupling utility
Compound 3 () Pyrazolo[3,4-d]pyrimidine p-Tolyl, NH-NH₂ ~282.30 Planar structure, pH-sensitive hydrazine

Research Findings and Implications

  • Reactivity : The ortho-substitution in 5-o-Tolyl-pyridazin-4-ylamine may limit its participation in sterically demanding reactions compared to para-substituted analogs like 5-p-Tolylpyrimidin-2-ylamine .
  • Biological Activity : Pyridazine amines often exhibit stronger kinase inhibition than pyrimidines due to nitrogen positioning, though this remains untested for 5-o-Tolyl-pyridazin-4-ylamine .
  • Synthetic Challenges : Isomerization observed in pyrazolo-pyrimidine systems () is less relevant here, but regioselective synthesis of o-tolyl derivatives requires precise control to avoid byproducts.

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